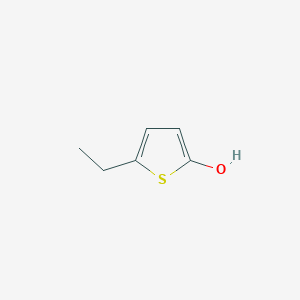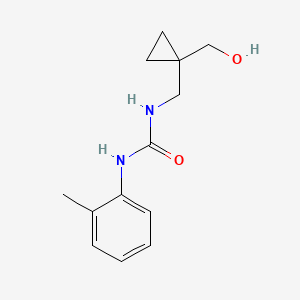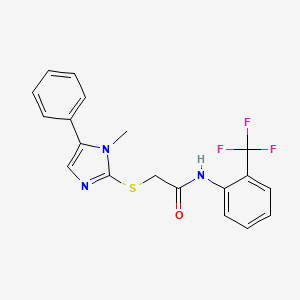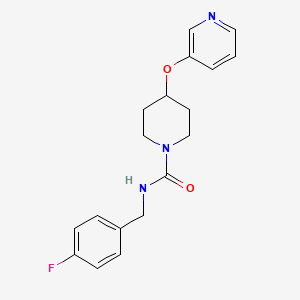![molecular formula C17H11ClN2OS B2713275 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 845902-47-8](/img/structure/B2713275.png)
4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound that belongs to the class of benzofuran pyrimidine derivatives . It is a part of a series of compounds that were designed and synthesized for their inhibition on PARP enzyme activity .
Synthesis Analysis
The synthesis of such compounds often involves the use of thiosemicarbazide or its analogs . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Thiopyrimidine derivatives, including those related to 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, have been studied for their promising applications in the field of nonlinear optics (NLO). A comparative analysis of phenyl pyrimidine derivatives demonstrates their considerable NLO character, suggesting their potential in optoelectronic applications. These findings are supported by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, indicating the significant NLO activity of these compounds for high-tech applications (Hussain et al., 2020).
Pharmacological Significance
Benzofuro[3,2-d]pyrimidine derivatives are highlighted for their synthesis and notable significance in the synthesis of pharmaceuticals. They have been identified as crucial in the development of antibiosis, anti-inflammatory, anticancer agents, inhibitors of platelet aggregation, and enhancers of long-term memory. This suggests a broad spectrum of pharmacological applications, emphasizing the compound's relevance in medicinal chemistry (Xu Wei-ming, 2010).
Electroorganic Synthesis
The electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives demonstrates innovative approaches in creating complex organic compounds. This synthesis, involving electrochemical oxidation and Michael reaction under electro-decarboxylation, offers a promising pathway for generating benzofuro[2,3-d]pyrimidine derivatives with good yields and purity, paving the way for new applications in various fields (Nematollahi & Goodarzi, 2002).
Wirkmechanismus
Target of Action
The primary target of the compound 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its enzymatic activity . This inhibition disrupts the normal function of PARP-1, leading to changes in DNA repair, gene transcription, and cell apoptosis processes .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects several biochemical pathways. It can inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage . This disruption of DNA repair mechanisms can lead to cell apoptosis, particularly in cancer cells .
Result of Action
The result of the action of this compound is the promotion of apoptosis in cancer cells through the mitochondrial apoptosis pathway . By inhibiting PARP-1 activity, the compound can exacerbate DNA damage in these cells, leading to their programmed cell death .
Zukünftige Richtungen
The future directions in the research of such compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine are not fully understood due to the limited available data. It is known that similar compounds, such as 2-thio-containing pyrimidines, possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. Similar compounds have shown potent anti-proliferative activity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Similar compounds have been found to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYIZTAWDITRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2713195.png)
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2713196.png)
![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2713198.png)
![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)
![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)


![5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2713207.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)

